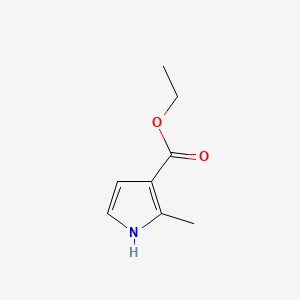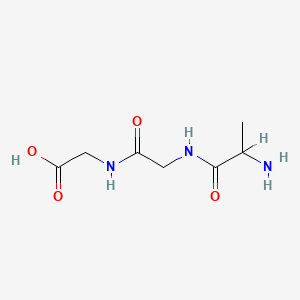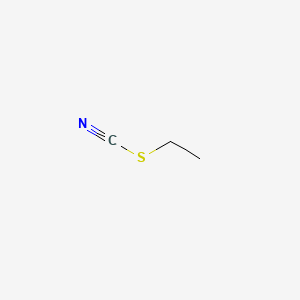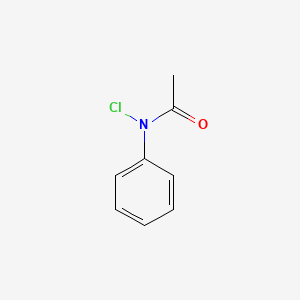![molecular formula C10H8N2O2 B1580712 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-44-3](/img/structure/B1580712.png)
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Overview
Description
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a cyclized compound . It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
This compound can be synthesized through a multi-step reaction . One common method involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative .Molecular Structure Analysis
The molecular weight of this compound is 188.18 . The exact mass is 188.058577502 and the monoisotopic mass is also 188.058577502 .Physical And Chemical Properties Analysis
The melting point of this compound is 160-163°C (lit.) . It has a density of 1.47 . The topological polar surface area is 41.9 .Scientific Research Applications
Synthesis and Chemical Properties
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has been synthesized through reactions involving anthranilamide and isocyanates. The method provides a facile approach to obtaining this compound, showcasing its potential for further chemical manipulation and study within organic chemistry (Chern et al., 1988). Additionally, innovative synthetic methods have been developed to construct complex polyheterocycles, including variants of this compound, through a one-pot process indicating its versatility as a chemical building block (Divišová et al., 2000).
Pharmacological Applications
Quinazoline derivatives, including structures similar to this compound, have been explored for their potential as pharmacological agents. Specifically, they have been investigated as dual inhibitors of EGFR and Src protein tyrosine kinases, which are critical targets in cancer therapy. The derivatives exhibit significant inhibition activity, underscoring the therapeutic potential of compounds within this chemical family (Lin et al., 2012). Another study focused on the synthesis and benzodiazepine binding activity of related triazoloquinazolin-5(6H)-ones, indicating the relevance of such compounds in designing new benzodiazepine receptor modulators (Francis et al., 1991).
Anticancer Activity
The structure-activity relationships of triazoloquinazoline adenosine antagonists, which share a quinazoline core with this compound, have been explored for their potential in anticancer therapy. These studies aim to understand how variations in the quinazoline scaffold affect biological activity, providing insights into designing new anticancer agents (Francis et al., 1988).
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of various cellular proteins, thereby altering cellular responses and functions . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms and developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with cellular components and its overall biological effects .
Properties
IUPAC Name |
2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBJBXQJGORQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=O)N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352455 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52727-44-3 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















